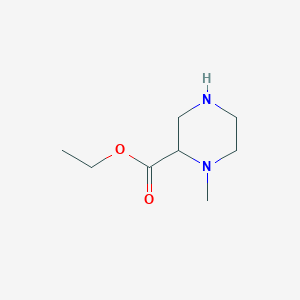
Ethyl 1-methylpiperazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-methylpiperazine-2-carboxylate is a chemical compound with the molecular formula C₈H₁₆N₂O₂ and a molecular weight of 172.225 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including ethyl 1-methylpiperazine-2-carboxylate, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For example, a palladium-catalyzed cyclization reaction can be used to synthesize highly substituted piperazines . This method is efficient and can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1-methylpiperazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.
Applications De Recherche Scientifique
Ethyl 1-methylpiperazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a building block for biologically active molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 1-methylpiperazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .
Comparaison Avec Des Composés Similaires
Ethyl 1-methylpiperazine-2-carboxylate can be compared with other piperazine derivatives, such as:
1-Methylpiperazine: Used in the synthesis of pharmaceuticals and as a solvent in chemical reactions.
Ethyl 1-piperazinecarboxylate: Used in the synthesis of various organic compounds and as an intermediate in pharmaceutical production.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in different fields.
Propriétés
| 476493-07-9 | |
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
ethyl 1-methylpiperazine-2-carboxylate |
InChI |
InChI=1S/C8H16N2O2/c1-3-12-8(11)7-6-9-4-5-10(7)2/h7,9H,3-6H2,1-2H3 |
Clé InChI |
GCDDETLSKIAHHR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CNCCN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


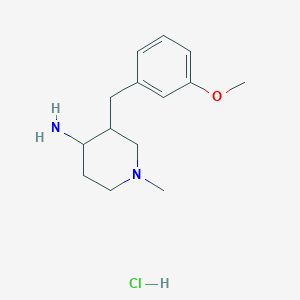


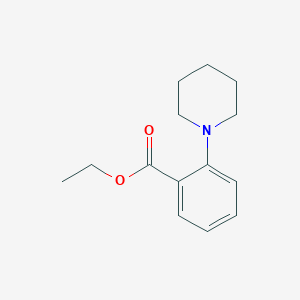
![5-Methyl-1H-thieno[3,2-C]pyrazole](/img/structure/B11775030.png)
![(1R,3S,4S)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11775037.png)
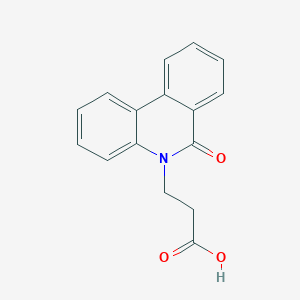
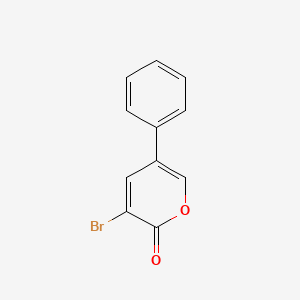
![5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine](/img/structure/B11775063.png)
![5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B11775066.png)
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11775072.png)
![2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11775073.png)
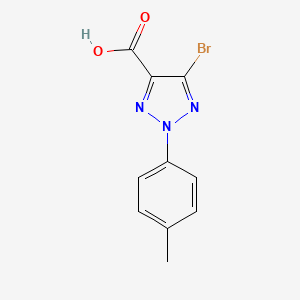
![6H-Imidazo[4,5-d]thiazole](/img/structure/B11775084.png)
